molecular formula C21H22N4O3 B5113813 3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone

3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone

Cat. No. B5113813
M. Wt: 378.4 g/mol
InChI Key: SRPZPWDPQIHQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as QNZ and is known to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of QNZ involves the inhibition of the transcription factor NF-κB. NF-κB is a protein that plays a key role in the regulation of immune responses, inflammation, and cell proliferation. By inhibiting NF-κB, QNZ can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, QNZ has also been shown to exhibit a variety of other biochemical and physiological effects. QNZ has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, QNZ has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

One advantage of using QNZ in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, QNZ has been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, one limitation of using QNZ in lab experiments is that it is a relatively new compound, which means that there may be unknown side effects or interactions with other compounds.

Future Directions

There are many potential future directions for research on QNZ. One area of research could focus on the development of new cancer treatments that incorporate QNZ. Additionally, QNZ could be studied further for its potential use in the treatment of inflammatory diseases and infections. Finally, QNZ could be used as a tool to study the role of NF-κB in various biological processes.

Synthesis Methods

The synthesis of QNZ involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-oxoacetate in the presence of a base. This reaction produces 4-chloro-3-nitrophenyl acetoacetate, which is then reduced with tin and hydrochloric acid to form 4-chloro-3-aminophenyl acetoacetate. This compound is then reacted with 3-methoxyaniline and piperazine to produce QNZ.

Scientific Research Applications

QNZ has been studied extensively for its potential use in scientific research. One area of research where QNZ has shown promise is in the study of cancer. QNZ has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, QNZ has been shown to enhance the effectiveness of chemotherapy drugs in the treatment of cancer.

properties

IUPAC Name

3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-17-6-4-5-16(13-17)23-9-11-24(12-10-23)20(26)14-25-15-22-19-8-3-2-7-18(19)21(25)27/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPZPWDPQIHQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone

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